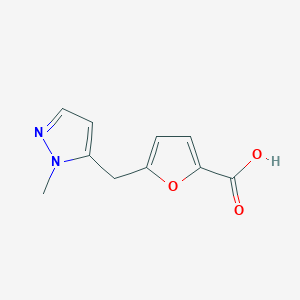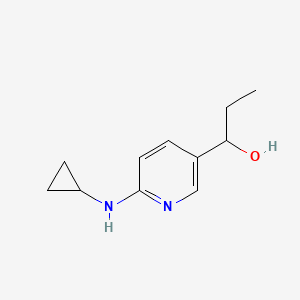![molecular formula C6H4BrIN4 B15057096 3-Bromo-1-iodoimidazo[1,5-A]pyrazin-8-amine CAS No. 1427502-20-2](/img/structure/B15057096.png)
3-Bromo-1-iodoimidazo[1,5-A]pyrazin-8-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Bromo-1-iodoimidazo[1,5-A]pyrazin-8-amine is a heterocyclic compound that contains both bromine and iodine atoms. It is part of the imidazo[1,5-A]pyrazine family, which is known for its diverse biological and chemical properties. This compound is of interest in various fields of scientific research due to its unique structure and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-1-iodoimidazo[1,5-A]pyrazin-8-amine typically involves the cyclization of appropriate precursors followed by halogenation. One common method involves the use of α-bromoketones and 2-aminopyridines under specific reaction conditions. The cyclization process is often promoted by reagents such as iodine (I2) and tert-butyl hydroperoxide (TBHP) in solvents like toluene or ethyl acetate .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
化学反応の分析
Types of Reactions
3-Bromo-1-iodoimidazo[1,5-A]pyrazin-8-amine can undergo various types of chemical reactions, including:
Substitution Reactions: Due to the presence of bromine and iodine, the compound can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its chemical properties and reactivity.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation: Reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of various substituted imidazo[1,5-A]pyrazines, while oxidation and reduction can yield different oxidized or reduced derivatives .
科学的研究の応用
3-Bromo-1-iodoimidazo[1,5-A]pyrazin-8-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
Industry: The compound can be used in the development of new materials with specific chemical properties.
作用機序
The mechanism by which 3-Bromo-1-iodoimidazo[1,5-A]pyrazin-8-amine exerts its effects is largely dependent on its interaction with molecular targets. The compound can interact with various enzymes and receptors, influencing biological pathways. The exact molecular targets and pathways involved can vary based on the specific application and context of use .
類似化合物との比較
Similar Compounds
- 3-Bromo-1-iodoimidazo[1,5-a]pyridine
- Imidazo[1,2-a]pyridines
- Imidazo[1,5-a]pyrazin-8-amine, 1-bromo-3-(2S)-2-pyrrolidinyl-
Uniqueness
3-Bromo-1-iodoimidazo[1,5-A]pyrazin-8-amine is unique due to the presence of both bromine and iodine atoms, which confer distinct reactivity and chemical properties. This dual halogenation is less common in similar compounds, making it a valuable compound for specific chemical and biological studies .
特性
CAS番号 |
1427502-20-2 |
|---|---|
分子式 |
C6H4BrIN4 |
分子量 |
338.93 g/mol |
IUPAC名 |
3-bromo-1-iodoimidazo[1,5-a]pyrazin-8-amine |
InChI |
InChI=1S/C6H4BrIN4/c7-6-11-4(8)3-5(9)10-1-2-12(3)6/h1-2H,(H2,9,10) |
InChIキー |
MITPLXDCNLKKEZ-UHFFFAOYSA-N |
正規SMILES |
C1=CN2C(=C(N=C2Br)I)C(=N1)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


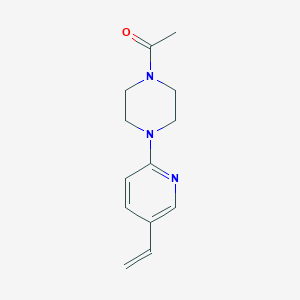

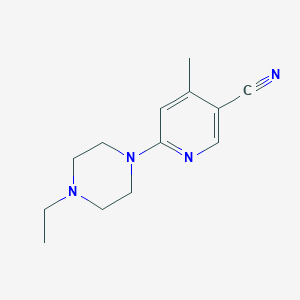
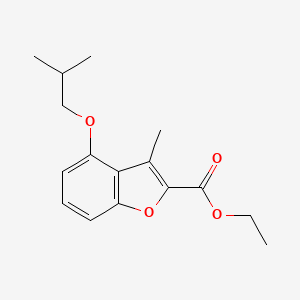
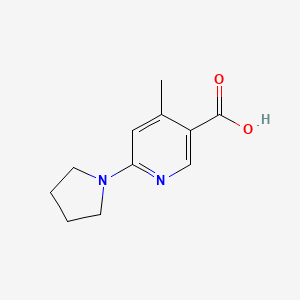
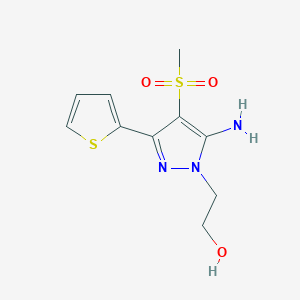
![6,7-Dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-amine](/img/structure/B15057037.png)

![2-amino-N-[[(2S)-1-methylpyrrolidin-2-yl]methyl]propanamide](/img/structure/B15057051.png)
![2-amino-N-ethyl-3-methyl-N-[(3S)-1-methylpyrrolidin-3-yl]butanamide](/img/structure/B15057055.png)
![1-([1,1'-Biphenyl]-4-yl)-5-((pyrimidin-2-ylthio)methyl)-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B15057067.png)
